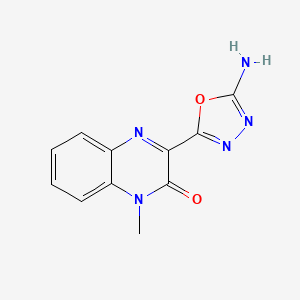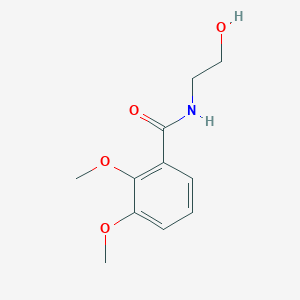![molecular formula C22H18N2S B4615931 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4615931.png)
2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile
Overview
Description
2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile is a useful research compound. Its molecular formula is C22H18N2S and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.11906976 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis and chemical transformations of compounds related to 2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile offer significant insights into their versatile applications in scientific research. For instance, the synthesis of 4-(2-R-aryl)-1,2,3-chalcogenadiazoles, which share structural similarities with the mentioned compound, demonstrates their utility in creating a wide array of heterocyclic compounds. These include 1-benzofurans, indoles, 1-benzothiophenes, and more complex derivatives, highlighting their powerful synthetic potential (Petrov & Androsov, 2013).
Applications in Optoelectronic Materials
The compound's framework and its analogs find applications in the development of optoelectronic materials. Functionalized quinazolines and pyrimidines, which can be synthesized using similar core structures, are explored for their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds, including the benzimidazole, carbazole, and triphenylamine fragments, are utilized in creating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This showcases their importance in advancing technology and material science (Lipunova et al., 2018).
Pharmaceutical Applications
In pharmaceutical research, thiazole derivatives, a category to which our compound of interest belongs, have been extensively reviewed for their therapeutic potential. These derivatives exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties. The review of patented thiazole derivatives from 2008 to 2012 highlights the thiazole ring as a nucleus for derivatives considered from a medicinal chemistry perspective, underscoring the unpredictability and vast potential of pharmacological activities derived from structural modifications of this scaffold (Leoni et al., 2014).
Properties
IUPAC Name |
(2Z,4E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2S/c1-16-11-12-20(17(2)13-16)21-15-25-22(24-21)19(14-23)10-6-9-18-7-4-3-5-8-18/h3-13,15H,1-2H3/b9-6+,19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGRKLUOSBWAEK-CAMSTOTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC=CC3=CC=CC=C3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\C=C\C3=CC=CC=C3)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3-benzoxazol-2-ylthio)methyl]-8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615852.png)
![N-[4-(acetylamino)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4615858.png)


![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B4615876.png)
![ethyl 4-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B4615892.png)
![5-methyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4615898.png)
![6-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4615910.png)
![2-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4615915.png)
![5-bromo-2-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4615919.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4615927.png)

![2,4-dichloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4615939.png)
![8-[(4-chlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4615941.png)
